Cas no 74499-56-2 (1,3,6-Naphthalenetrisulfonicacid, 7-[2-[4-(acetylamino)phenyl]diazenyl]-8-hydroxy-, sodium salt (1:3))

1,3,6-Naphthalenetrisulfonicacid, 7-[2-[4-(acetylamino)phenyl]diazenyl]-8-hydroxy-, sodium salt (1:3) structure
74499-56-2 structure
Product Name:1,3,6-Naphthalenetrisulfonicacid, 7-[2-[4-(acetylamino)phenyl]diazenyl]-8-hydroxy-, sodium salt (1:3)
CAS-nummer:74499-56-2
MF:C18H12N3Na3O11S3
MW:611.465693473816
CID:573713
PubChem ID:136086460
Update Time:2025-04-19

1,3,6-Naphthalenetrisulfonicacid, 7-[2-[4-(acetylamino)phenyl]diazenyl]-8-hydroxy-, sodium salt (1:3) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3,6-Naphthalenetrisulfonicacid, 7-[2-[4-(acetylamino)phenyl]diazenyl]-8-hydroxy-, sodium salt (1:3)
    • 1,3,6-Naphthalenetrisulfonicacid, 7-[[4-(acetylamino)phenyl]azo]-8-hydroxy-, trisodium salt (9CI)
    • trisodium,(7Z)-7-[(4-acetamidophenyl)hydrazinylidene]-8-oxonaphthalene-1,3,6-trisulfonate
    • DTXSID20890349
    • 1,3,6-Naphthalenetrisulfonic acid, 7-((4-(acetylamino)phenyl)azo)-8-hydroxy-, trisodium salt
    • 74499-56-2
    • 1,3,6-Naphthalenetrisulfonic acid, 7-[2-[4-(acetylamino)phenyl]diazenyl]-8-hydroxy-, sodium salt (1:3)
    • 1,3,6-Naphthalenetrisulfonic acid, 7-(2-(4-(acetylamino)phenyl)diazenyl)-8-hydroxy-, sodium salt (1:3)
    • 1,3,6-Naphthalenetrisulfonic acid, 7-[[4-(acetylamino)phenyl]azo]-8-hydroxy-, trisodium salt
    • Inchi: 1S/C18H15N3O11S3.3Na/c1-9(22)19-11-2-4-12(5-3-11)20-21-17-15(35(30,31)32)7-10-6-13(33(24,25)26)8-14(34(27,28)29)16(10)18(17)23;;;/h2-8,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3/b21-20+;;;
    • InChI-sleutel: VJQHAOMAHRFIDN-BFUOAJNWSA-K
    • LACHT: S(C1C=C(C=C2C=C(C(=C(C2=1)O)/N=N/C1C=CC(=CC=1)NC(C)=O)S(=O)(=O)[O-])S(=O)(=O)[O-])(=O)(=O)[O-].[Na+].[Na+].[Na+]

Berekende eigenschappen

  • Exacte massa: 610.933
  • Monoisotopische massa: 610.933
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 3
  • Complexiteit: 1210
  • Aantal covalent gebonden eenheden: 4
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 13
  • XLogP3: none
  • Topologisch pooloppervlak: 267A^2
Aanbevolen leveranciers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.